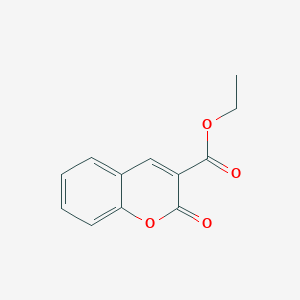

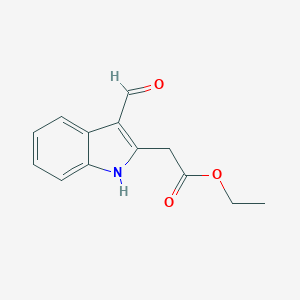

ethyl (3-formyl-1H-indol-2-yl)acetate

Übersicht

Beschreibung

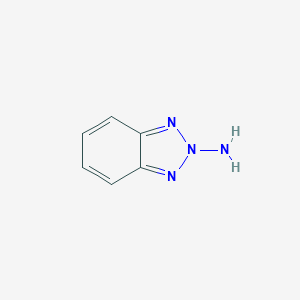

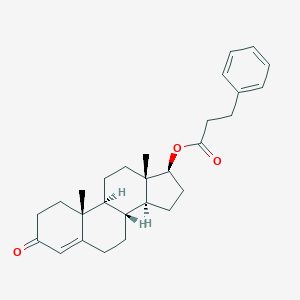

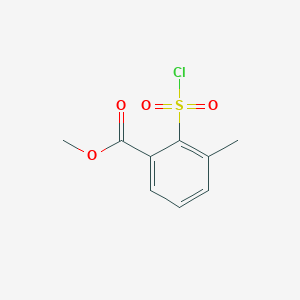

Ethyl (3-formyl-1H-indol-2-yl)acetate is a chemical compound with the molecular formula C13H13NO3 . It is an ester and belongs to the class of organic compounds known as indoles .

Synthesis Analysis

The synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate and its derivatives is a topic of ongoing research. While specific synthesis methods for this compound were not found in the search results, indole derivatives are generally synthesized using multicomponent reactions .Molecular Structure Analysis

The InChI code for ethyl (3-formyl-1H-indol-2-yl)acetate is 1S/C13H13NO3/c1-2-17-13(16)8-14-11-6-4-3-5-10(11)9-15/h3-6,9H,2,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving ethyl (3-formyl-1H-indol-2-yl)acetate were not found in the search results, indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo palladium-catalyzed reactions and are often used in multicomponent reactions .Physical And Chemical Properties Analysis

Ethyl (3-formyl-1H-indol-2-yl)acetate is a solid at room temperature . Its molecular weight is 231.25 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl (3-formyl-1H-indol-2-yl)acetate serves as a precursor in synthetic routes for creating novel compounds with potential biological activities. For instance, its derivatives have been synthesized through reactions involving hydrazine hydrate to yield compounds tested for antimicrobial properties (Prasad, 2017). Similarly, a study demonstrated the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, showcasing the synthetic versatility of this compound through aza-alkylation and intramolecular Michael cascade reactions (Choi & Kim, 2017).

Antimicrobial Activity

Compounds derived from ethyl (3-formyl-1H-indol-2-yl)acetate have been evaluated for their antimicrobial efficacy. A notable example includes substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides, which were synthesized and tested for antimicrobial activity, demonstrating the potential use of these derivatives in developing new antimicrobial agents (Prasad, 2017).

Mechanistic Insights and Synthetic Applications

Research into the mechanisms of reactions involving ethyl (3-formyl-1H-indol-2-yl)acetate derivatives offers insights into their synthetic applications. For example, studies on the cyclisation of indolo oxime ethers and the formation of ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates provide valuable information on the reaction pathways and conditions that lead to the formation of such novel structures (Clayton, Black, & Harper, 2008).

Zukünftige Richtungen

Indole derivatives, such as ethyl (3-formyl-1H-indol-2-yl)acetate, continue to attract research interest due to their significant biological activities and their presence in many natural products . Future research will likely focus on developing new synthesis methods and exploring their potential applications in medicinal and pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFJTDQOOXWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3-formyl-1H-indol-2-yl)acetate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)